molecular formula C5H6F2 B14311862 1,1-Difluoropenta-1,4-diene CAS No. 113800-98-9

1,1-Difluoropenta-1,4-diene

Katalognummer: B14311862
CAS-Nummer: 113800-98-9
Molekulargewicht: 104.10 g/mol
InChI-Schlüssel: XONBTODSDBPGGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoropenta-1,4-diene is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a pentadiene structure. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Difluoropenta-1,4-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,1-difluoro-2,5-dichloropentane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen chloride and formation of the diene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoropenta-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Hydrogen halides (e.g., HBr) in the presence of a catalyst.

    Diels-Alder Reaction: Dienophiles such as maleic anhydride under thermal conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Addition Reactions: Formation of halogenated alkenes.

    Diels-Alder Reactions: Formation of cyclohexene derivatives.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes.

Wirkmechanismus

The mechanism of action of 1,1-difluoropenta-1,4-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds interact with electrophiles to form carbocation intermediates. These intermediates can then react with nucleophiles to form addition products . The presence of fluorine atoms can influence the reactivity and stability of the intermediates, leading to unique reaction pathways and products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-Difluoropenta-1,4-diene is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to non-fluorinated dienes. The fluorine atoms can enhance the stability of intermediates and influence the selectivity of reactions, making it a valuable compound in synthetic chemistry and research .

Eigenschaften

CAS-Nummer

113800-98-9

Molekularformel

C5H6F2

Molekulargewicht

104.10 g/mol

IUPAC-Name

1,1-difluoropenta-1,4-diene

InChI

InChI=1S/C5H6F2/c1-2-3-4-5(6)7/h2,4H,1,3H2

InChI-Schlüssel

XONBTODSDBPGGG-UHFFFAOYSA-N

Kanonische SMILES

C=CCC=C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.